Iproclozide Iproclozide Iproclozide is an aromatic ether.
Iproclozide is an irreversible and selective hydrazine class based monoamine oxidase inhibitor (MAOI). Although it was employed as an antidepressant for a time, the fact that the agent is capable of causing fulminant hepatitis and that its use has been documented as the cause for at least three reported fatalities has resulted ultimately in the agent being discontinued.
Brand Name: Vulcanchem
CAS No.: 3544-35-2
VCID: VC0006260
InChI: InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15)
SMILES: CC(C)NNC(=O)COC1=CC=C(C=C1)Cl
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.70 g/mol

Iproclozide

CAS No.: 3544-35-2

Cat. No.: VC0006260

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.70 g/mol

* For research use only. Not for human or veterinary use.

Iproclozide - 3544-35-2

CAS No. 3544-35-2
Molecular Formula C11H15ClN2O2
Molecular Weight 242.70 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide
Standard InChI InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15)
Standard InChI Key GGECDTUJZOXAAR-UHFFFAOYSA-N
SMILES CC(C)NNC(=O)COC1=CC=C(C=C1)Cl
Canonical SMILES CC(C)NNC(=O)COC1=CC=C(C=C1)Cl
Melting Point 93.5 °C

Chemical and Structural Properties of Iproclozide

Iproclozide (chemical formula C11H15ClN2O2\text{C}_{11}\text{H}_{15}\text{ClN}_{2}\text{O}_{2}) is classified as an aromatic ether with a molecular weight of 242.70 g/mol . Its structure features a hydrazine moiety (NHNH2-\text{NH}-\text{NH}_2), which is central to its pharmacological activity as an irreversible MAOI . The compound’s aromatic ring system includes a chlorine substituent, contributing to its unique electronic configuration and binding affinity for monoamine oxidase enzymes .

While detailed synthesis pathways remain proprietary, iproclozide’s production likely involves sequential reactions to introduce the hydrazine group and aromatic chlorine atom . The irreversible nature of its enzyme inhibition stems from covalent bond formation between the hydrazine group and the flavin adenine dinucleotide (FAD) cofactor of monoamine oxidase .

Mechanism of Action and Pharmacodynamics

As a non-selective MAOI, iproclozide inhibits both MAO-A and MAO-B isoforms, preventing the degradation of serotonin, norepinephrine, and dopamine in the central nervous system . This results in increased synaptic concentrations of these neurotransmitters, which correlates with its antidepressant effects . Unlike reversible MAOIs such as moclobemide, iproclozide’s irreversible binding necessitates new enzyme synthesis for functional recovery, leading to prolonged pharmacological activity .

Adverse Effects and Hepatotoxicity

The most significant safety concern associated with iproclozide is dose-independent hepatotoxicity, manifesting as fulminant hepatitis with a mortality rate exceeding 90% in documented cases . A seminal study published in PubMed detailed three fatalities among women who developed jaundice and hepatic necrosis 7–10 days after concomitant use of iproclozide and microsomal enzyme inducers . Key findings from this study include:

  • Latency Period: Hepatotoxicity emerged after 1+ months of therapy, suggesting cumulative metabolic stress .

  • Pathological Features: Liver biopsies revealed extensive necrosis without signs of hypersensitivity, implicating direct toxin-mediated damage .

  • Role of Drug Interactions: Enzyme inducers (e.g., anticonvulsants) accelerated the conversion of iproclozide to a toxic metabolite, likely a reactive hydrazine derivative .

This hepatotoxic profile mirrors that of iproniazid, another hydrazine MAOI withdrawn for similar reasons .

Pharmacokinetics and Drug Interactions

Limited pharmacokinetic data exist for iproclozide due to its discontinuation, but key insights can be inferred from its chemical properties:

  • Absorption: Oral bioavailability is presumed high, given its historical administration route .

  • Metabolism: Hepatic conversion via cytochrome P450 enzymes generates reactive intermediates, which may deplete glutathione and cause oxidative stress .

  • Elimination: Renal excretion of metabolites is likely, though half-life remains unquantified .

Critical Interaction Risk: Concomitant use with enzyme inducers (e.g., phenobarbital, rifampin) exacerbates hepatotoxicity by increasing toxic metabolite production . Conversely, interactions with tyramine-rich foods (“cheese effect”)—a hallmark of MAOIs—were less frequently reported with iproclozide compared to other agents in its class .

Comparative Analysis with Other MAOIs

The table below contrasts iproclozide with representative MAOIs, emphasizing selectivity, toxicity, and clinical utility:

CompoundClassSelectivityHepatotoxicity RiskClinical Status
IproclozideHydrazineNon-selectiveHighDiscontinued
PhenelzineHydrazineNon-selectiveModerateLimited use
TranylcypromineAmphetamineNon-selectiveLowAvailable (restricted)
SelegilinePropargylamineMAO-BLowParkinson’s disease
MoclobemideMorpholinobenzamideReversibleNegligibleFirst-line in some regions

Iproclozide’s high hepatotoxicity risk distinguishes it from other hydrazine MAOIs like phenelzine, which remains in limited use for treatment-resistant depression .

Research Findings and Legacy

The discontinuation of iproclozide underscores the importance of post-marketing surveillance in identifying rare adverse events. Key research insights include:

  • Metabolic Activation: Studies suggest that iproclozide’s hydrazine group is metabolized into acetyldrazine, a compound implicated in mitochondrial dysfunction and hepatocyte apoptosis .

  • Genetic Susceptibility: Polymorphisms in glutathione S-transferase enzymes may predispose certain individuals to toxicity, though this hypothesis requires further validation .

Despite its risks, iproclozide contributed to the understanding of MAOI pharmacology, paving the way for safer antidepressants like SSRIs and reversible MAOIs .

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